molecular formula C15H14ClN3O2S B12733779 3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione CAS No. 139477-37-5

3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione

Cat. No.: B12733779
CAS No.: 139477-37-5
M. Wt: 335.8 g/mol
InChI Key: RKYBHVSUGDDORZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidinedione core, a chlorophenyl group, and a thiadiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyrrolidinedione Core: The final step involves the formation of the pyrrolidinedione core through cyclization reactions involving appropriate dicarbonyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(5-methyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione
  • 3-(4-Chlorophenyl)-1-(5-ethyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the thiadiazole ring may impart distinct properties compared to its methyl or ethyl analogs.

Properties

CAS No.

139477-37-5

Molecular Formula

C15H14ClN3O2S

Molecular Weight

335.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H14ClN3O2S/c1-2-3-12-17-18-15(22-12)19-13(20)8-11(14(19)21)9-4-6-10(16)7-5-9/h4-7,11H,2-3,8H2,1H3

InChI Key

RKYBHVSUGDDORZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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